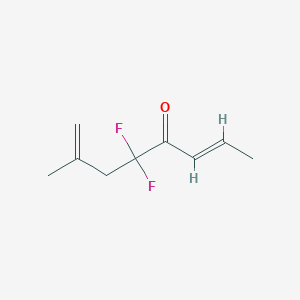
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One is an organic compound characterized by the presence of fluorine atoms and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One typically involves the introduction of fluorine atoms into a pre-existing organic framework. One common method is the fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and ability to form stable complexes with biological molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One: Unique due to its specific fluorination pattern and conjugated diene system.
(2E)-5,5-Difluoro-2,7-Octadien-4-One: Lacks the methyl group, resulting in different chemical properties.
(2E)-5,5-Difluoro-7-Methyl-2,4-Octadien-4-One: Different position of the double bonds, affecting reactivity.
Properties
Molecular Formula |
C9H12F2O |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(2E)-5,5-difluoro-7-methylocta-2,7-dien-4-one |
InChI |
InChI=1S/C9H12F2O/c1-4-5-8(12)9(10,11)6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+ |
InChI Key |
DNRBKOYTFXETDH-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(=O)C(CC(=C)C)(F)F |
Canonical SMILES |
CC=CC(=O)C(CC(=C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















